molecular formula C12H8FN3O3S2 B5713249 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5713249
M. Wt: 325.3 g/mol
InChI Key: JVOGIBPAHCFPFT-UHFFFAOYSA-N
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Description

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as FNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FNTP is a thiocarbamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied extensively, and it has been reported to act as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been reported to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and reduction of tumor growth. It has also been reported to exhibit antioxidant activity and to reduce inflammation.

Advantages and Limitations for Lab Experiments

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which requires caution in handling.

Future Directions

There are several future directions for research on N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, including:
1. Further studies on its anticancer activity and potential use as a diagnostic tool for cancer detection.
2. Synthesis of new materials using N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide as a building block for potential applications in optoelectronics and photovoltaics.
3. Investigation of its potential use in the removal of heavy metals from wastewater.
4. Studies on its potential use as an inhibitor of other enzymes and its effects on other physiological processes.
5. Development of new synthesis methods for N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide that are more efficient and environmentally friendly.

Synthesis Methods

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using different methods, including the reaction of 4-fluoro-3-nitroaniline with carbon disulfide and potassium hydroxide, followed by reaction with 2-thiophenecarboxylic acid. Another method involves the reaction of 4-fluoro-3-nitroaniline with thiocarbonyldiimidazole and 2-thiophenecarboxylic acid. Both methods have been reported to yield high purity N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for cancer detection. In materials science, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics. In environmental science, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential use in the removal of heavy metals from wastewater.

properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S2/c13-8-4-3-7(6-9(8)16(18)19)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGIBPAHCFPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

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